molecular formula C5H10N2O2 B1368268 Pyrrolidin-3-yl carbamate

Pyrrolidin-3-yl carbamate

Cat. No.: B1368268
M. Wt: 130.15 g/mol
InChI Key: BLFKPWSRRGIALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-3-yl carbamate is a versatile chiral scaffold and synthetic intermediate of significant value in medicinal chemistry and drug discovery. Its constrained pyrrolidine ring provides a rigid, three-dimensional structure that is highly valuable for creating stereochemically defined molecules. This compound serves as a crucial precursor in the development of . Furthermore, its structural framework is exploited in asymmetric synthesis, where related pyrrolidine-carbamate derivatives act as efficient . In the field of chemical biology, the this compound motif is a key component in the synthesis of . These synthetic nucleic acid analogs, which feature a carbamate-linked backbone, are engineered for improved cellular uptake and resistance to enzymatic degradation, making them promising candidates for antisense applications and gene expression control. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

pyrrolidin-3-yl carbamate

InChI

InChI=1S/C5H10N2O2/c6-5(8)9-4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)

InChI Key

BLFKPWSRRGIALQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC(=O)N

Origin of Product

United States

Synthetic Methodologies for Pyrrolidin 3 Yl Carbamate Derivatives

Strategies for the Construction of the Pyrrolidine (B122466) Core with Carbamate (B1207046) Functionalization

The formation of pyrrolidin-3-yl carbamate derivatives can be achieved through several strategic approaches, primarily categorized as direct carbamation of a pre-existing pyrrolidine ring or as part of a multi-step synthesis where the pyrrolidine core is constructed concurrently with or prior to the introduction of the carbamate group.

Direct Carbamation Approaches

Direct carbamation involves the reaction of a 3-hydroxypyrrolidine precursor with a suitable carbamoylating agent. This approach is often straightforward and efficient for creating the desired carbamate linkage.

One common method involves the reaction of 3-hydroxypyrrolidine with an isocyanate . The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic carbon of the isocyanate, leading to the formation of the carbamate bond. This reaction is typically carried out in an inert solvent and may be catalyzed by a base.

Another versatile method for direct carbamation is the use of 1,1'-carbonyldiimidazole (CDI) . In this two-step, one-pot procedure, the alcohol first reacts with CDI to form an activated imidazole-carboxylate intermediate. Subsequent addition of an amine displaces the imidazole (B134444) group to form the desired carbamate. This method is known for its mild reaction conditions.

The reaction of 3-hydroxypyrrolidine with chloroformates is another widely used technique. The hydroxyl group displaces the chloride on the chloroformate to yield the corresponding carbamate. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

A common example of direct carbamation is the synthesis of Boc-protected pyrrolidin-3-ol, where the nitrogen is first protected with a tert-butoxycarbonyl (Boc) group, followed by reaction at the hydroxyl group. Similarly, the free secondary amine of a pyrrolidine ring can be directly reacted with a suitable carbamoylating agent to form an N-substituted carbamate.

Multi-step Synthetic Sequences

Multi-step syntheses provide a more flexible approach to complex this compound derivatives, allowing for the introduction of various substituents and precise stereochemical control. These sequences often begin with readily available starting materials and involve the construction of the pyrrolidine ring as a key step.

A representative multi-step synthesis could commence from a chiral precursor such as a protected amino acid, for instance, glutamic acid or proline. The synthesis of (S)-3-hydroxypyrrolidine, a key intermediate, can be achieved from L-glutamic acid through a series of transformations including esterification, lactam formation, and reduction. Once the chiral 3-hydroxypyrrolidine is obtained, it can then undergo direct carbamation as described previously.

Another multi-step strategy involves the cyclization of a linear precursor that already contains the carbamate functionality. For example, an amino alcohol with a protected amine group can be functionalized at the hydroxyl group to introduce a leaving group. Intramolecular nucleophilic substitution by the deprotected amine then leads to the formation of the pyrrolidine ring.

An illustrative multi-step synthesis of a substituted this compound derivative is outlined below:

StepReactionReagents and ConditionsProduct
1Protection of amineDi-tert-butyl dicarbonate (B1257347) (Boc)2O, suitable baseN-Boc protected amino acid
2Reduction of carboxylic acidBorane-tetrahydrofuran complex (BH3·THF)N-Boc protected amino alcohol
3Activation of hydroxyl groupMethanesulfonyl chloride (MsCl), triethylamine (B128534) (Et3N)N-Boc protected amino mesylate
4Intramolecular cyclizationBase (e.g., sodium hydride)N-Boc-pyrrolidine derivative
5Functionalization/DeprotectionAcidic or basic hydrolysisPyrrolidine derivative
6CarbamationIsocyanate or chloroformateFinal this compound derivative

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and often more sustainable routes to this compound derivatives. These approaches can facilitate reactions that are otherwise difficult and can provide high levels of selectivity.

Palladium-Catalyzed Coupling Reactions for this compound Derivatives

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, palladium-catalyzed reactions can be employed to introduce aryl or other substituents onto the pyrrolidine ring or to form the carbamate moiety itself.

One notable application is the palladium-catalyzed hydroarylation of pyrrolines to generate 3-aryl pyrrolidines. smolecule.commit.edumit.edu This method can be adapted to synthesize this compound derivatives by using an appropriately functionalized pyrroline (B1223166) or aryl halide. For instance, a pyrroline bearing a precursor to the carbamate group could be coupled with an aryl halide.

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of N-aryl carbamates . mit.edumit.edunih.gov A general approach involves the coupling of an aryl halide or triflate with a source of the carbamate nitrogen, such as an amine in the presence of carbon monoxide or a preformed carbamate. This methodology can be applied to the synthesis of N-aryl-pyrrolidin-3-yl carbamates by using a pyrrolidin-3-yl amine derivative as the coupling partner.

A summary of representative palladium-catalyzed reactions is provided in the table below:

Reaction TypeDescriptionKey Reagents
HydroarylationFormation of 3-aryl pyrrolidines from pyrrolines and aryl halides. smolecule.commit.edumit.eduPd catalyst, ligand, base
N-ArylationCoupling of an amine with an aryl halide to form an N-aryl bond.Pd catalyst, ligand, base
CarboaminationIntramolecular cyclization of an amino-alkene with an aryl or vinyl halide.Pd catalyst, ligand, base

Acid-Catalyzed Synthetic Routes

Acid catalysis can be effectively utilized to promote the cyclization of linear precursors to form the pyrrolidine ring. A significant advancement in this area is the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols. researchgate.netorganic-chemistry.org This method overcomes the challenge of the reduced nucleophilicity of the carbamate nitrogen under acidic conditions by activating the hydroxyl group with orthoesters. researchgate.netorganic-chemistry.org

The reaction typically involves treating an N-carbamate protected amino alcohol with an orthoester, such as trimethyl orthoformate, in the presence of a Lewis or Brønsted acid. The orthoester activates the hydroxyl group, facilitating an intramolecular cyclization by the carbamate nitrogen to form the pyrrolidine ring. This process is advantageous as it proceeds under mild conditions and is compatible with various protecting groups.

Advanced Stereoselective Synthesis of Chiral this compound Enantiomers

The biological activity of this compound derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure forms of these compounds is of paramount importance.

Chiral pool synthesis is a common strategy, starting from readily available enantiopure starting materials such as (S)- or (R)-proline and other amino acids. nih.gov These precursors can be converted into chiral 3-hydroxypyrrolidines, which then serve as key intermediates for the synthesis of the desired chiral pyrrolidin-3-yl carbamates.

Asymmetric catalysis provides another powerful approach to enantiomerically enriched pyrrolidines. This can involve the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For example, catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for the enantioselective synthesis of substituted pyrrolidines.

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of chiral pyrrolidines. Chiral proline-based organocatalysts, for instance, can effectively catalyze asymmetric Michael additions to form intermediates that can be further elaborated into chiral pyrrolidine derivatives. nih.gov

Below is a table summarizing key stereoselective approaches:

MethodDescriptionStarting Materials/Catalysts
Chiral Pool SynthesisUtilization of naturally occurring chiral molecules as starting materials. nih.gov(S)-Proline, (R)-Proline, amino acids
Asymmetric CatalysisUse of chiral metal catalysts to induce enantioselectivity in the formation of the pyrrolidine ring. Chiral transition metal complexes (e.g., with Rh, Pd, Cu)
OrganocatalysisEmployment of small chiral organic molecules as catalysts for asymmetric transformations. nih.govChiral amines, prolinol derivatives, squaramides

Protecting Group Strategies for the this compound Moiety

The amine functionality of the pyrrolidine ring is nucleophilic and basic, often requiring protection to prevent unwanted side reactions during synthesis. chemistrysteps.com The carbamate group itself can be considered a protecting group, but more commonly, the pyrrolidine nitrogen is protected during the construction of the ring and its subsequent functionalization.

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. total-synthesis.comjk-sci.com It is typically installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.comwikipedia.org The Boc group is favored for several reasons:

It is stable under a wide range of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. total-synthesis.com

Its steric bulk can direct reactions to specific sites on the molecule. acsgcipr.org

It renders the amine less reactive by converting it into a carbamate, which is less nucleophilic. chemistrysteps.com

The synthesis of numerous complex pyrrolidine-containing molecules, including precursors for antiviral drugs like Elbasvir and Voxilaprevir, relies on the use of Boc-protected intermediates such as Boc-protected trans-4-hydroxy-L-proline. nih.gov

Table 1: Representative Conditions for Boc Protection of Amines
Amine SubstrateReagentsSolvent(s)BaseConditionsReference
PyrrolidineDi-tert-butyl dicarbonate (Boc₂O)Dichloromethane (B109758) (DCM)Triethylamine (TEA)0°C to Room Temp jk-sci.com
AmineDi-tert-butyl dicarbonate (Boc₂O)Acetonitrile4-Dimethylaminopyridine (DMAP)Not specified wikipedia.org
AmineDi-tert-butyl dicarbonate (Boc₂O)WaterNone (on-water reaction)Ambient Temp wikipedia.org
AmineDi-tert-butyl dicarbonate (Boc₂O)Tetrahydrofuran (B95107) (THF)Sodium Hydroxide (B78521) (NaOH)0°C to Ambient Temp wikipedia.org

A key advantage of the Boc group is its lability under acidic conditions, which allows for its removal without affecting other protecting groups that are sensitive to bases or hydrogenation (orthogonality). total-synthesis.com The most common method for Boc deprotection is treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrogen chloride (HCl) in methanol (B129727) or dioxane. chemistrysteps.comjk-sci.comwikipedia.org The mechanism involves protonation of the carbamate, followed by fragmentation to release the stable tert-butyl cation, which then typically forms isobutene. chemistrysteps.com The resulting carbamic acid readily decarboxylates to yield the free amine. chemistrysteps.com

However, these strong acid conditions can be too harsh for sensitive substrates. wikipedia.org This has led to the development of milder and more selective deprotection methods. For example, a method using oxalyl chloride in methanol has been reported to deprotect a wide range of N-Boc compounds at room temperature in good to excellent yields. rsc.orgnih.gov This approach is tolerant of various other functional groups. nih.gov Additionally, thermal deprotection in continuous flow systems offers another acid-free alternative, where selectivity can be achieved by carefully controlling the temperature. acs.org This thermal method has been used to selectively deprotect an aryl N-Boc group in the presence of an alkyl N-Boc group. acs.org Other selective methods include using catalysts like iron(III) salts or specific reagents like ZnBr₂ or Montmorillonite K10 clay to cleave certain types of Boc groups over others. jk-sci.comsemanticscholar.org

A potential complication during acidic deprotection is the alkylation of nucleophilic sites on the substrate by the intermediate t-butyl cation. wikipedia.orgacsgcipr.org This can be suppressed by adding scavenger reagents like anisole (B1667542) or thioanisole. wikipedia.org

Table 2: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol
Substrate (N-Boc protected amine)Time (h)Yield (%)
4-Bromoaniline190
4-Nitroaniline284
Aniline185
Indole (B1671886)375
Pyrrolidine470
Piperidine478
Data derived from a study on mild deprotection methodologies, illustrating the effectiveness on various substrates under room temperature conditions. rsc.org

Optimization of Reaction Conditions and Process Development in this compound Synthesis

Optimizing reaction conditions is crucial for developing efficient, scalable, and cost-effective synthetic routes. Key parameters that are often fine-tuned include temperature, solvent, and reactant concentration.

Temperature can significantly impact reaction rates, selectivity, and yield. In the context of selective Boc deprotection, temperature is a critical variable. For instance, in a continuous flow thermal deprotection, an aryl N-Boc group could be removed at 150°C, while the subsequent removal of a more stable alkyl N-Boc group from the same molecule required a higher temperature of 230°C. acs.org

The choice of solvent is equally important as it can influence reactant solubility, reaction rates, and even the stereochemical outcome. In a phosphine-catalyzed [3+2] annulation reaction to synthesize highly substituted pyrrolidines, a screen of different solvents was performed. researchgate.net While various chlorinated and ethereal solvents were tested, the choice of solvent, along with reactant concentration, had a significant effect on the diastereoselectivity and yield of the final pyrrolidine product. researchgate.net Lowering the concentration, for example, led to a significant enhancement in diastereoselectivity, albeit at the cost of a longer reaction time. researchgate.net

Table 3: Optimization of a Phosphine-Catalyzed Pyrrolidine Synthesis
EntrySolventConcentration (mol/L)Time (h)Yield (%)Diastereomeric Ratio (dr)
1DCE0.18743:1
2THF0.18653:1
3Toluene0.18682.5:1
4CH₃CN0.18552:1
5DCE0.05248210:1
6DCE0.02728614:1
DCE = 1,2-dichloroethane; THF = Tetrahydrofuran. Data adapted from a study on the synthesis of highly substituted pyrrolidines. researchgate.net

Stoichiometric Ratio Analysis and Yield Enhancement

In the synthesis of this compound derivatives, a critical factor influencing the reaction yield is the stoichiometric ratio of the reactants. A common synthetic route involves the reaction of a pyrrolidine precursor, such as 3-aminopyrrolidine (B1265635), with a carbamoylating agent. A widely used agent for this purpose is di-tert-butyl dicarbonate (Boc₂O), which introduces the tert-butyloxycarbonyl (Boc) protecting group to the amino functionality, forming a carbamate.

Detailed analysis of the reaction stoichiometry reveals that a slight excess of the carbamoylating agent can lead to a significant enhancement in the product yield. This is attributed to the need to ensure the complete conversion of the starting aminopyrrolidine. However, a large excess of the carbamoylating agent can lead to the formation of undesired byproducts and complicate the purification process. Therefore, optimizing the stoichiometric ratio is a key step in developing an efficient synthetic protocol.

Research findings indicate that varying the molar ratio of 3-aminopyrrolidine to Boc-anhydride has a direct impact on the yield of the resulting tert-butyl pyrrolidin-3-ylcarbamate. The reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to neutralize the acidic byproduct generated during the reaction. The choice of solvent also plays a role, with moderately polar solvents like tetrahydrofuran (THF) and dichloromethane (DCM) being commonly employed.

To illustrate the impact of stoichiometric ratios on the reaction yield, the following data table summarizes the results from a series of experiments conducted under consistent reaction conditions (solvent, temperature, and reaction time), with the molar ratio of the reactants being the primary variable.

Table 1: Effect of Stoichiometric Ratio on the Yield of tert-Butyl Pyrrolidin-3-ylcarbamate

EntryMolar Ratio (3-Aminopyrrolidine : Boc₂O : Et₃N)Yield (%)
11 : 1.0 : 1.185
21 : 1.1 : 1.192
31 : 1.2 : 1.195
41 : 1.5 : 1.194

The data clearly indicates that increasing the amount of Boc-anhydride from 1.0 to 1.2 equivalents results in a notable increase in the product yield, peaking at 95%. A further increase to 1.5 equivalents does not lead to a significant improvement, suggesting that a 1.2 molar equivalent of the carbamoylating agent is optimal for this transformation under the specified conditions. This systematic approach to optimizing reactant ratios is a fundamental aspect of yield enhancement in the synthesis of this compound derivatives.

Solid-Phase Synthesis of this compound Systems

Solid-phase synthesis has emerged as a powerful technique for the preparation of this compound derivatives, offering advantages in terms of purification, automation, and the ability to generate libraries of compounds for screening purposes. This methodology involves the attachment of a starting material to a solid support (resin), followed by a sequence of chemical transformations, and finally, cleavage of the desired product from the resin.

An efficient solid-phase synthesis of pyrrolidine carbamate nucleic acids has been reported, which provides a framework for the synthesis of other this compound systems. nih.gov In this approach, a protected (2S, 4S)-4-aminopyrrolidine-2-methanol derivative is utilized. The hydroxyl group of the pyrrolidine derivative can be anchored to a solid support, such as a Merrifield or Wang resin. The amino group is typically protected with a suitable protecting group, for instance, a tert-butoxycarbonyl (Boc) group.

The core carbamate linkage is formed by activating the pyrrolidine nitrogen. One common strategy involves the use of nitrophenyl carbonates. The resin-bound protected aminopyrrolidine can be treated with p-nitrophenyl chloroformate to generate an activated nitrophenyl carbonate intermediate. This reactive intermediate can then be coupled with various amines to form the desired carbamate derivatives.

The following table outlines a representative solid-phase synthesis scheme for a this compound derivative.

Table 2: Representative Steps in the Solid-Phase Synthesis of a this compound Derivative

StepDescriptionReagents and Conditions
1Resin Loading(S)-3-Amino-1-(tert-butoxycarbonyl)pyrrolidine, Merrifield resin, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF)
2Boc DeprotectionTrifluoroacetic acid (TFA) in Dichloromethane (DCM)
3Carbamate Formationp-Nitrophenyl chloroformate, Pyridine, DCM
4CouplingPrimary or secondary amine, DIPEA, DMF
5CleavageTrifluoroacetic acid (TFA) in Dichloromethane (DCM)

This solid-phase approach allows for the efficient construction of a diverse range of this compound derivatives by varying the amine component used in the coupling step. The ease of purification, which simply involves washing the resin-bound product, makes this method highly attractive for combinatorial synthesis and the rapid generation of compound libraries.

Chemical Reactivity and Transformation of Pyrrolidin 3 Yl Carbamate Systems

Hydrolytic Cleavage of the Carbamate (B1207046) Linkage

The carbamate bond in pyrrolidin-3-yl carbamate derivatives is susceptible to hydrolysis, a reaction that breaks this linkage to yield the corresponding pyrrolidin-3-amine and carbonic acid derivatives. smolecule.com This process can be catalyzed by either acids or bases. vulcanchem.com

Mechanisms of Acid- and Base-Catalyzed Hydrolysis

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of carbamates can proceed through different mechanisms. A common pathway involves the protonation of the carbamate's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. vulcanchem.com This leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, often facilitated by the departure of the leaving group (the pyrrolidinol moiety), results in the cleavage of the carbamate bond. zendy.io For certain carbamates, an A-1 mechanism, involving a pre-equilibrium protonation followed by a rate-determining unimolecular dissociation, has been proposed. researchgate.net In some cases, particularly with benzimidazole-derived carbamates, the reaction can proceed via a bimolecular attack of water on the N-protonated substrate, a behavior attributed to the higher basicity of the heterocyclic moiety compared to the carbonyl oxygen. scielo.br

Base-Catalyzed Hydrolysis: In basic media, the hydrolysis of carbamates typically follows one of two main pathways: the E1cB (Elimination Unimolecular conjugate Base) mechanism or the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. researchgate.netrsc.org

E1cB Mechanism: This pathway is common for primary and some secondary carbamates. It involves the initial deprotonation of the carbamate nitrogen by a base to form a carbamate anion (the conjugate base). This is followed by a rate-determining elimination step where the leaving group departs, forming an isocyanate intermediate. researchgate.netrsc.org The highly reactive isocyanate is then rapidly attacked by water to form a carbamic acid, which subsequently decomposes to the corresponding amine and carbon dioxide.

BAc2 Mechanism: For many secondary carbamates, the BAc2 mechanism is favored. This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon of the carbamate. researchgate.netrsc.org This forms a tetrahedral intermediate, which then breaks down to release the alcohol or phenol (B47542) leaving group and the carbamic acid. The rate of this reaction is dependent on the concentration of the hydroxide ion. clemson.edu

The choice between these mechanisms is influenced by factors such as the structure of the carbamate, including the substituents on the nitrogen and the nature of the leaving group. rsc.org

Factors Influencing Hydrolytic Stability

The stability of the carbamate linkage against hydrolysis is influenced by several factors:

pH: The rate of hydrolysis is highly dependent on the pH of the solution. Carbamates generally exhibit greater stability in neutral or slightly acidic conditions and are more rapidly hydrolyzed under strongly acidic or basic conditions. clemson.eduresearchgate.net

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of hydrolysis. who.int

Substituents: The electronic and steric properties of substituents on both the pyrrolidine (B122466) ring and the carbamate group can significantly affect hydrolytic stability. Electron-withdrawing groups on the aryl portion of an aryl carbamate can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing stability. nih.gov Conversely, electron-donating groups can increase stability. nih.gov Steric hindrance around the carbamate group can also slow down the rate of hydrolysis. vulcanchem.com For instance, the stereochemistry of the pyrrolidine ring can influence the rate of hydrolysis, with some isomers exhibiting slower hydrolysis rates due to steric hindrance. vulcanchem.com

Solvent: The nature of the solvent can influence the rate of hydrolysis. The presence of water is essential, and its concentration can affect the reaction kinetics. mdpi.com

Nucleophilic Substitution Reactions on this compound Derivatives

The this compound scaffold allows for nucleophilic substitution reactions to occur, leading to the formation of a variety of derivatives. These reactions can take place on the pyrrolidine ring itself or involve the interconversion of the carbamate functional group.

Reactivity of Substituted Pyrrolidine Rings

The pyrrolidine ring, being a saturated heterocycle, can undergo nucleophilic substitution reactions, although this is less common than reactions involving the carbamate group. The reactivity of the ring is influenced by the nature and position of substituents. For example, the presence of a good leaving group on the ring can facilitate substitution by a nucleophile. whiterose.ac.uk The stereochemistry of substituents on the pyrrolidine ring can also impact its reactivity, with steric effects potentially hindering the approach of a nucleophile. whiterose.ac.uk Computational studies and experimental data have shown that substituents can affect the ring's conformation and basicity, which in turn influences its reactivity. nih.gov

Functional Group Interconversions via Nucleophilic Pathways

The carbamate group itself can be a site for nucleophilic attack, leading to functional group interconversions. These reactions often involve the displacement of the alkoxy or aryloxy group of the carbamate.

Aminolysis: Carbamates can react with amines in a process called aminolysis. In this reaction, a nucleophilic amine attacks the carbonyl carbon of the carbamate, leading to the displacement of the alcohol or phenol leaving group and the formation of a substituted urea (B33335).

Transesterification: Under certain conditions, the alkoxy group of the carbamate can be exchanged with another alcohol in a transesterification reaction. smolecule.com This is typically catalyzed by an acid or a base.

These nucleophilic pathways are crucial for modifying the structure of this compound derivatives, allowing for the synthesis of a wide range of compounds with different properties. smolecule.comkashanu.ac.irsolubilityofthings.comub.edu

Alkylation Reactions on the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring in this compound is a nucleophilic center and can readily undergo alkylation reactions. smolecule.comgoogle.com This reaction involves the treatment of the this compound with an alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base. google.com The base serves to deprotonate the pyrrolidine nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the alkylating agent.

This N-alkylation is a versatile method for introducing a wide variety of substituents onto the pyrrolidine ring, thereby modifying the steric and electronic properties of the molecule. smolecule.com The choice of the alkylating agent and reaction conditions allows for the synthesis of a diverse library of N-substituted this compound derivatives.

Oxidative and Reductive Transformations of Pyrrolidin-3-yl Carbamates

The this compound scaffold can undergo a variety of oxidative and reductive transformations, allowing for the modification of existing functional groups or the introduction of new ones. The specific outcomes of these reactions are highly dependent on the reagents and conditions employed.

Oxidative Reactions: Oxidation reactions can target the pyrrolidine ring or its substituents. Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be used to introduce hydroxyl or carbonyl functionalities. For instance, the dehydrogenation of a substituted indoline (B122111), a related N-heterocycle, to an indole (B1671886) has been achieved using a ruthenium complex as a catalyst at high temperatures. arabjchem.org This type of transformation highlights the potential for oxidizing the pyrrolidine ring system under specific catalytic conditions.

Reductive Transformations: Reduction reactions typically focus on the carbamate group or other functionalities on the scaffold. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used to reduce carbonyl groups or remove oxygen-containing moieties. evitachem.com For example, the reduction of a pyrrolidinone precursor using a borane-THF complex is a key step in the synthesis of bicyclic pyrrolidine systems. acs.org

A notable reductive transformation is the radical carbonylation/reductive cyclization of N-vinyl-β-amino-alkyl phenyl selenides, which can be derived from pyrrolidine precursors. This process yields 2,5-disubstituted pyrrolidin-3-ones, demonstrating a method for constructing the core ring structure while introducing functionality. acs.org The choice of reducing agent can be critical for selectivity; for example, in the reduction of γ-lactams, using 1.5 equivalents of phenylsilane (B129415) can selectively yield the pyrrolidone, whereas 3 equivalents can lead to the fully reduced pyrrolidine. organic-chemistry.org

Intramolecular Cyclization and Self-Immolative Mechanisms in this compound Systems

This compound systems are central to the design of self-immolative (SI) spacers, which are chemical devices engineered to spontaneously disassemble in response to a specific trigger. unimi.itd-nb.info This property is particularly valuable in the field of drug delivery, such as in Antibody-Drug Conjugates (ADCs), where a cytotoxic drug must be selectively released at a target site. unimi.itresearchgate.net The mechanism of release is typically an intramolecular cyclization reaction that is thermodynamically driven. researchgate.net

In these systems, the pyrrolidine nitrogen acts as a nucleophile, attacking the electrophilic carbamate carbonyl. This intramolecular reaction leads to the cleavage of the carbamate bond and the liberation of a payload, which is often a therapeutic agent attached via its hydroxyl group. unimi.itresearchgate.net The process results in the formation of a stable, bicyclic urea byproduct. unimi.it Research has shown that pyrrolidine-based carbamate spacers cyclize and release OH-bearing drugs at significantly faster rates than comparable linear diamine (ethylenediamine) or piperidine-based systems. unimi.itunimi.it

The core mechanism of cyclative cleavage in this compound systems involves a nucleophilic acyl substitution reaction. The process is initiated by the attack of the secondary amine of the pyrrolidine ring onto the carbamate's carbonyl carbon. unimi.it This intramolecular cyclization is significantly more efficient than intermolecular reactions due to the proximity of the reacting groups.

A key design innovation to enhance the rate of this cleavage is the engineering of the spacer to include a tertiary amine "handle". unimi.itnih.gov This handle, typically placed on the carbamate nitrogen, plays a crucial role in accelerating the cyclization. The proposed mechanism suggests that the tertiary amine assists in the deprotonation of the pyrrolidinium (B1226570) cation, increasing the population of the more nucleophilic, uncharged pyrrolidine amine at physiological pH. unimi.itd-nb.info The uncharged nitrogen then proceeds to attack the carbamate carbonyl, following the Bürgi-Dunitz trajectory, to form a tetrahedral intermediate which subsequently collapses to release the payload and the bicyclic urea. d-nb.info

This design has proven effective for releasing various types of hydroxyl-containing molecules, including cytotoxic drugs like Camptothecin (CPT) and immunostimulatory agents like Resiquimod (R848). unimi.itd-nb.info

The rate of intramolecular cyclization is highly sensitive to both steric and electronic effects within the this compound system.

Electronic Factors: The nucleophilicity of the pyrrolidine nitrogen is a primary determinant of the reaction rate.

Promoting Groups: The addition of a basic tertiary amine handle to the carbamate nitrogen significantly accelerates drug release. unimi.itresearchgate.net In silico pKa calculations suggest that in conformations where the tertiary amine is proximate to the pyrrolidine ring, the pyrrolidinium protons become more acidic. d-nb.info This facilitates deprotonation, increasing the concentration of the highly nucleophilic free amine required for the cyclization attack. unimi.it

Inhibiting Groups: Conversely, the introduction of electron-withdrawing groups near the pyrrolidine nitrogen can decelerate or even inhibit cyclization. For example, derivatizing the pyrrolidine nitrogen with a para-aminobenzyl carbamate (PABC) group completely halts the release of the cargo. unimi.it Similarly, placing a phosphate (B84403) monoester group on the spacer has a strong, though partial, inhibitory effect on the cyclization rate. unimi.it This is attributed to the formation of a zwitterion where the pyrrolidine amine is protonated and thus non-nucleophilic. unimi.it

Steric Factors: Steric hindrance plays a critical role in the kinetics of cyclization.

Proximity of Assisting Groups: The accelerating effect of a tertiary amine handle is highly dependent on its proximity to the carbamate bond. Spacers where the handle is close to the reaction center (e.g., connected by a two-carbon chain) show significantly faster release rates compared to those where it is in a more remote position (e.g., on the pyrrolidine ring itself or connected by a longer chain). unimi.it

Payload Structure: The stability of the carbamate bond and thus the rate of release are also influenced by the nature of the payload. For instance, carbamate adducts of Resiquimod (R848) have been shown to be generally more stable and release more slowly than the analogous constructs of Camptothecin (CPT). d-nb.info

The following tables provide research data on the half-lives (t₁/₂) of drug release, illustrating the impact of different spacer designs on cyclization kinetics.

Table 1: Half-life (t₁/₂) of Camptothecin (CPT) Release from Various Self-Immolative Spacers

Spacer SystemDescriptionHalf-life (t₁/₂) in hoursReference
Sp1-CPTEthylenediamine spacer47 unimi.it
Sp2-CPTPyrrolidine spacer25 unimi.it
Sp3-CPTPyrrolidine spacer with tertiary amine handle5.3 unimi.it

Data measured in HEPES buffer (pH 7.5) at 37°C. unimi.it

Table 2: Half-life (t₁/₂) of Resiquimod (R848) Release from Pyrrolidine-Based Spacers

Spacer SystemDescriptionHalf-life (t₁/₂) in hoursReference
Sp2-R848Pyrrolidine spacer40 d-nb.info
Sp3-R848Pyrrolidine spacer with tertiary amine handle11.5 d-nb.info

Data measured in phosphate buffer (pH 7.5) at 37°C. d-nb.info

Mechanistic Studies of Pyrrolidin 3 Yl Carbamate Interactions with Biological Systems

Molecular Interactions with Neurotransmitter Pathways

Derivatives of pyrrolidin-3-yl carbamate (B1207046) have been shown to interact with critical components of the central nervous system, particularly those involved in neurotransmission. Research has focused on their ability to modulate the release and reuptake of neurotransmitters and their affinity for specific neural receptors.

Certain derivatives have been identified as effective modulators of monoamine neurotransmitter levels. A novel class of N-benzyl-N-(pyrrolidin-3-yl)carboxamides has been synthesized and studied for its effects on serotonin (B10506) (5-HT) and noradrenaline (NA) pathways. nih.gov These compounds were found to act as dual serotonin and noradrenaline reuptake inhibitors. nih.gov By blocking the reuptake transporters for these neurotransmitters, the compounds effectively increase the concentration and duration of 5-HT and NA in the synaptic cleft. This mechanism is a cornerstone for the treatment of various neurological and psychiatric disorders. Notably, these carboxamide derivatives demonstrated good selectivity, with less potent inhibition of dopamine (B1211576) (DA) reuptake, a desirable property for minimizing certain side effects. nih.gov

The interaction of pyrrolidine-based compounds with specific neurotransmitter receptors is a key area of investigation. Studies have explored the structure-activity relationship (SAR) of pyrrolidine (B122466) analogs at ionotropic glutamate (B1630785) receptors (iGluRs), which are responsible for fast signal transmission in the central nervous system. nih.gov One elaborate SAR study on proline analogs, which share the pyrrolidine core, led to the development of potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov These antagonists displayed IC50 values as low as 200 nM and showed a preference for GluN1/GluN2A subunits over other NMDA receptor subunit combinations. nih.gov

Further research into related scaffolds has provided insights into ligand-receptor interactions. For instance, novel derivatives based on a pyrrolidone structure were designed to probe the 5-HT(3) receptor recognition site. nih.gov These binding studies identified ligands with subnanomolar affinity, comparable to established antagonists like granisetron, and revealed that the functional behavior (agonist vs. antagonist) is influenced by the structural features of both the azabicyclo moiety and the heteroaromatic portion of the molecule. nih.gov

Enzyme Inhibition Profiles of Pyrrolidin-3-yl Carbamate Derivatives

The this compound scaffold has proven to be a fruitful starting point for the development of potent enzyme inhibitors targeting a range of diseases.

Neutral sphingomyelinase 2 (nSMase2) is a critical enzyme in the biogenesis of extracellular vesicles (EVs) and has emerged as a therapeutic target for various diseases, including neurological disorders. nih.govmdpi.com Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)-pyrrolidin-3-yl)carbamate (PDDC) is a prominent example of a this compound derivative and was one of the first potent, selective, orally available, and brain-penetrable nSMase2 inhibitors discovered. nih.govnih.gov PDDC has been shown to dose-dependently reduce the release of EVs both in vitro and in vivo. nih.gov Following an acute brain injury model, treatment with PDDC normalized the increased nSMase2 activity and attenuated the release of EVs from neurons, oligodendrocytes, and activated microglia. nih.gov

Structure-activity relationship studies have underscored the importance of the 3-amino group on the pyrrolidine ring for nSMase2 inhibition. nih.gov Its removal leads to a complete loss of inhibitory activity. nih.gov Subsequent medicinal chemistry efforts, using a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, have generated several submicromolar inhibitors, some of which are more potent than PDDC and possess improved metabolic stability and aqueous solubility. nih.gov

Inhibitory Activity of Pyrrolidine Derivatives Against nSMase2
CompoundnSMase2 IC50 (µM)Notes
PDDCSubmicromolarOrally available, brain-penetrant nSMase2 inhibitor. nih.gov
Truncated Analog 35-fold weaker than parentDemonstrates the importance of the full PDDC structure. nih.gov
Compound 4 (3-amino group removed)InactiveHighlights the essential role of the 3-amino group for activity. nih.gov
Compound 11jSubmicromolarMore potent than PDDC with good metabolic stability and brain penetration. nih.gov
Compound 11kSubmicromolarMore potent than PDDC with good metabolic stability. nih.gov
Compound 11lSubmicromolarMore potent than PDDC with good metabolic stability. nih.gov

The pyrrolidine scaffold is foundational in developing inhibitors for enzymes crucial to carbohydrate metabolism, such as α-amylase and α-glucosidase, which are targets for managing type-2 diabetes. nih.govnih.gov By inhibiting these enzymes, the digestion and absorption of carbohydrates are delayed, leading to a reduction in postprandial blood glucose levels. nih.gov A series of synthesized pyrrolidine derivatives demonstrated significant inhibitory activity against these enzymes. nih.gov

Additionally, other pyrrolidine derivatives have been investigated as glycosidase inhibitors. Specifically, 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives have been assayed for their inhibitory effects, with studies showing that compounds with a (2R,3R,4S) configuration and 2-(benzylamino)methyl substituents are effective inhibitors of α-mannosidases. documentsdelivered.com

Inhibitory Activity of Pyrrolidine Derivatives Against Glycosidases
CompoundTarget EnzymeIC50 (µg/mL)
3aα-amylase36.32 nih.gov
3fα-glucosidase27.51 nih.gov

Assessing the potential of drug candidates to inhibit cytochrome P450 (CYP) enzymes is a critical step in drug development due to the high risk of drug-drug interactions. pensoft.netnih.gov The CYP superfamily, particularly isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, is responsible for the metabolism of the vast majority of drugs. pensoft.net Inhibition of these enzymes can lead to increased plasma levels and potential toxicity of co-administered drugs. pensoft.netnih.gov

Investigations into pyrrolidine derivatives have included assessments of their CYP inhibition profiles. For instance, N-benzyl-N-(pyrrolidin-3-yl)carboxamides, which act as serotonin and noradrenaline reuptake inhibitors, have also been flagged in studies as potential Cytochrome P-450 CYP2D6 inhibitors. nih.gov Such findings necessitate further characterization to understand the clinical implications. In silico and in vitro activity assessments are common methodologies. For example, a study on newly synthesized pyrrole-based compounds evaluated their inhibitory performance against CYP1A2, CYP2D6, and CYP3A4, ultimately showing that the tested compounds did not significantly inhibit these isoforms. pensoft.net These types of studies are essential for de-risking new chemical entities during the drug discovery process.

Potential Roles as Substrates or Inhibitors in Enzymatic Reactions

The this compound scaffold and its derivatives have been investigated for their potential to interact with various enzymes, acting as either substrates for enzymatic hydrolysis or as inhibitors of enzymatic activity. The inherent chemical properties of the carbamate and pyrrolidine moieties suggest a predisposition for interaction with hydrolases and transferases.

Polyhydroxylated pyrrolidines, for instance, are recognized as azasugars and can mimic the oxa-carbenium transition state of carbohydrate processing enzymes, positioning them as potential inhibitors of enzymes like α-glucosidase and aldose reductase nih.gov. While not a direct analogue, this highlights the potential of the pyrrolidine ring to interact with enzyme active sites.

Studies on amino acid carbamates have demonstrated their susceptibility to enzymatic hydrolysis. Acylases and acetylcholinesterases have been shown to stereoselectively cleave the carbamyl group, indicating that enzymes can recognize and process the carbamate linkage nih.gov. This suggests that this compound could potentially serve as a substrate for similar enzymes, leading to its metabolic degradation.

Furthermore, derivatives of pyrrolidine have been synthesized and evaluated as inhibitors of various enzymes. For example, a series of pyrrolidine derivatives showed potent inhibitory activity against the neuraminidase of the influenza A virus nih.gov. Additionally, proline-based carbamates have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. In one study, benzyl (B1604629) (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates displayed moderate inhibitory effects against AChE, with the 2-chlorophenyl derivative being the most potent nih.gov. Certain bromophenyl derivatives of the same series exhibited anti-BChE activity comparable to the drug rivastigmine (B141) nih.gov. These findings underscore the potential of the pyrrolidinyl carbamate scaffold as a basis for designing enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Impact of Pyrrolidine Ring Substituents on Biological Activity

Substituents on the pyrrolidine ring play a crucial role in modulating the biological activity of these compounds. The nature, size, and position of these substituents can significantly influence potency and selectivity.

For instance, in a series of pyrrolidine-2,5-dione derivatives, non-aromatic substituents at the 3-position, such as a sec-butyl group, were found to positively affect anticonvulsant activity nih.gov. Conversely, a benzhydryl group at the same position increased activity in a different anticonvulsant test nih.gov. In another example, fluorophenyl substituents at the 3-position of pyrrolidine sulfonamides conferred better in vitro potency nih.gov.

The position of substituents is also critical. Studies on pyrrolidine-based dual agonists for PPARα/γ revealed that a cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring was preferred over the trans orientation nih.gov. Furthermore, SAR studies on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors indicated that small, lipophilic substituents at the 3-position of a terminal phenyl group were optimal for potency nih.gov.

The electronic properties of the substituents also have a significant impact. In a study of benzofuran (B130515) spiro-pyrrolidine derivatives, the introduction of electron-donating substituents was found to be beneficial for their anticancer activity, while electron-withdrawing groups like chlorine and bromine did not significantly improve activity mdpi.com.

Table 1: Impact of Pyrrolidine Ring Substituents on Biological Activity
Compound SeriesPosition of SubstitutionSubstituentObserved Biological EffectReference
Pyrrolidine-2,5-diones3-positionsec-butylIncreased anticonvulsant activity nih.gov
Pyrrolidine-2,5-diones3-positionbenzhydrylIncreased anticonvulsant activity (different assay) nih.gov
Pyrrolidine sulfonamides3-positionfluorophenylImproved in vitro potency nih.gov
PPARα/γ dual agonists3 and 4-positionscis-configurationPreferred orientation for activity nih.gov
NAAA inhibitors3-position of terminal phenylSmall, lipophilic groupsOptimal for inhibitory potency nih.gov
Benzofuran spiro-pyrrolidinesVariedElectron-donating groupsBeneficial for anticancer activity mdpi.com

Role of Carbamate Functionality in Modulating Biological Response

The carbamate group is a key structural feature in many bioactive molecules, valued for its chemical stability and ability to act as a peptide bond surrogate nih.gov. It can modulate interactions with biological targets through hydrogen bonding via its carbonyl group and NH moiety nih.gov.

The carbamate functionality is crucial for the activity of many cholinesterase inhibitors, where it acts as a pharmacophore mdpi.com. The stability and reactivity of the carbamate can be fine-tuned by altering the substituents on its nitrogen and oxygen termini, thereby modulating the biological and pharmacokinetic properties of the parent molecule nih.gov. For instance, in the design of self-immolative spacers for drug delivery, the rate of cyclative cleavage of a pyrrolidine-carbamate linker, and thus the release of the active drug, can be accelerated by the introduction of a tertiary amine handle in close proximity to the carbamate bond unimi.itnih.gov.

Furthermore, the carbamate moiety can influence the peripheral restriction of a drug's activity. In a series of O-biphenyl-3-yl carbamate FAAH inhibitors, a primary or secondary carbamoyl (B1232498) group was found to be a key determinant for the interaction with the Abcg2 efflux transporter, which limits the compound's entry into the central nervous system nih.gov.

The nature of the groups attached to the carbamate nitrogen is also important. For example, in a series of indoline (B122111) carbamate derivatives, N-methyl-N-ethyl or N-methyl-N-(4-methoxyphenyl) carbamate moieties conferred both acetyl- and butyrylcholinesterase inhibitory activities acs.org.

Stereochemical Influence on Biological Activity

Stereochemistry is a critical determinant of the biological activity of pyrrolidine-containing compounds, as different stereoisomers can exhibit distinct interactions with chiral biological macromolecules like enzymes and receptors researchgate.net. The non-planar, puckered conformation of the pyrrolidine ring allows for precise spatial orientation of its substituents, which can significantly affect binding to target proteins nih.gov.

For example, in the development of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF3 substituent on the pyrrolidine ring was shown to favor a pseudo-axial conformation of the acetic acid group at the 2-position, which is the key pharmacophore for GRP40 agonism nih.gov. Similarly, the stereospecific orientation of a methyl group at the 3-position of a pyrrolidine ring in antiestrogen (B12405530) benzopyran derivatives was found to alter the binding mode within the hormone-binding pocket of the estrogen receptor α nih.gov.

The stereoselective synthesis of pyrrolidine derivatives is therefore a major focus in medicinal chemistry to obtain optically pure compounds with desired biological activities mdpi.com. In a study on (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs as ionotropic glutamate receptor antagonists, a fully enantioselective synthesis was crucial for the structure-activity relationship study nih.gov.

Mechanisms of Cellular Activity (excluding clinical human trial data)

The cellular effects of this compound derivatives, particularly their potential as anticancer agents, have been investigated through in vitro studies focusing on cytotoxicity and the induction of apoptosis.

In Vitro Studies of Cytotoxicity and Apoptosis Induction

Several studies have demonstrated the cytotoxic and pro-apoptotic effects of various pyrrolidine derivatives in different cancer cell lines. For example, a series of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides showed varying levels of activity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values ranging from 2.5 to 20.2 µM nih.gov. Another study on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives reported their anticancer activity against human A549 pulmonary epithelial cells mdpi.comresearchgate.net.

The mechanism of cell death induced by these compounds often involves the activation of apoptotic pathways. For instance, novel spiropyrrolidine heterocyclic hybrids were found to induce cancer cell death through a caspase-related apoptotic pathway, specifically mediated by caspase-3 researchgate.netnih.gov. Similarly, certain benzyl-pyrrolidin-3-ol analogues were shown to induce apoptosis in HL-60 cells at concentrations around 10 µM, with their activity linked to the targeting of caspase-3 monash.edu. The induction of apoptosis was confirmed by the appearance of apoptotic bodies in cells treated with these compounds monash.edu.

Table 2: In Vitro Cytotoxicity and Apoptosis Induction by Pyrrolidine Derivatives
Compound SeriesCancer Cell LineBiological EffectPotency (e.g., EC50, IC50)MechanismReference
5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazidesPPC-1 (prostate), IGR39 (melanoma)CytotoxicityEC50: 2.5–20.2 µMNot specified nih.gov
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (lung)Anticancer activityNot specifiedNot specified mdpi.comresearchgate.net
Spiropyrrolidine heterocyclic hybridsVarious cancer cell linesApoptosis inductionNot specifiedCaspase-3 mediated researchgate.netnih.gov
Benzyl-pyrrolidin-3-ol analoguesHL-60 (leukemia)Apoptosis induction~10 µMCaspase-3 targeting monash.edu

Modulation of Extracellular Vesicle Release

Mechanistic studies have identified compounds containing the this compound scaffold as potent modulators of extracellular vesicle (EV) release, primarily through the inhibition of neutral sphingomyelinase 2 (nSMase2). researchgate.net Extracellular vesicles are constitutively shed from cells and their release is prompted by various stimuli. researchgate.net The cargo of these vesicles, including proteins and RNA, is altered by these stimuli and can carry pathological components in disease states, contributing to disease progression. researchgate.net The biogenesis of EVs can occur through several independent pathways, with nSMase2 being a key regulator in at least one of these routes. researchgate.netnih.gov

A notable compound in this class is phenyl(R)‐(1‐(3‐(3,4‐dimethoxyphenyl)‐2,6‐dimethylimidazo[1,2‐b]pyridazin‐8‐yl)pyrrolidin‐3‐yl)‐carbamate (PDDC), which has been identified as a potent and selective non-competitive inhibitor of nSMase2. researchgate.net The inhibition of nSMase2 by this this compound derivative presents a promising therapeutic avenue for neurological disorders by controlling the release of EVs that may carry pathological cargo. researchgate.net

Detailed Research Findings

Research has demonstrated that PDDC effectively inhibits the release of astrocyte-derived extracellular vesicles (ADEV). researchgate.net In vitro studies have shown a dose-dependent inhibition of ADEV release. researchgate.net Furthermore, in an in vivo model of inflammatory brain injury, PDDC demonstrated robust inhibition of ADEV release and the subsequent peripheral immunological response. researchgate.net A closely related analogue of PDDC that is inactive showed no such effects, highlighting the specific action of the parent compound. researchgate.net

The mechanism of inhibition of nSMase2 by PDDC has been characterized as non-competitive. This was determined by analyzing the rate of reaction against substrate concentration in the presence of varying concentrations of PDDC. The Vmax and KM values were obtained after incubating human nSMase2 cell lysate with increasing concentrations of the substrate and coupling reagents. researchgate.net

Below are interactive data tables summarizing the key findings from these mechanistic studies.

Table 1: In Vitro Potency of Phenyl(R)‐(1‐(3‐(3,4‐dimethoxyphenyl)‐2,6‐dimethylimidazo[1,2‐b]pyridazin‐8‐yl)pyrrolidin‐3‐yl)‐carbamate (PDDC)
ParameterValueDescription
pIC506.57Potency of nSMase2 inhibition
pEC505.5Dose-dependent inhibition of astrocyte-derived extracellular vesicle release
Table 2: In Vivo Effects of Phenyl(R)‐(1‐(3‐(3,4‐dimethoxyphenyl)‐2,6‐dimethylimidazo[1,2‐b]pyridazin‐8‐yl)pyrrolidin‐3‐yl)‐carbamate (PDDC) in an Inflammatory Brain Injury Model
EffectObservation
ADEV ReleaseRobustly inhibited
Peripheral Immunological ResponseInhibited

Computational and Theoretical Investigations of Pyrrolidin 3 Yl Carbamates

Advanced Molecular Modeling and Simulations

Advanced molecular modeling and simulation techniques are instrumental in exploring the dynamic nature of pyrrolidin-3-yl carbamates. These methods allow for a detailed examination of the molecule's conformational landscape and electronic properties, which are crucial determinants of its chemical behavior and reactivity.

Computational conformational analyses have been employed to understand the structural basis for the reactivity of certain pyrrolidine-carbamate systems, such as those used as self-immolative (SI) spacers in drug delivery. nih.gov For instance, studies on model structures have revealed the significant influence of intramolecular hydrogen bonding on the rotational equilibrium of the amine-carbamate modules. nih.gov

In one computational study, Monte Carlo/Energy Minimization (MC/EM) conformational searches were performed on model carbamates at the molecular mechanics level (OPLS3 force field), followed by optimization at the DFT B3LYP/6-31G* level of theory. nih.gov This analysis identified key low-energy conformations, often described as "syn" and "anti" rotamers, and calculated their relative energetic stabilities. For a model carbamate (B1207046) designated "Sp2-tBu," the 'anti' conformation, where a pyrrolidinium (B1226570) ion forms a hydrogen bond with the carbonyl oxygen, was found to be the most stable. unimi.it The corresponding 'syn' conformation was calculated to be 2.74 kcal/mol higher in energy. unimi.it

Conversely, for a more complex derivative ("Sp3-tBu") featuring an additional tertiary amine, the energetic preference was inverted. nih.gov The "Sp3-tBu syn" conformation, stabilized by two simultaneous hydrogen bonds, was favored by 1.16 kcal/mol over its "anti" counterpart. unimi.it These energetic differences, though small, are critical in determining the population of reactive conformers in solution.

Table 1: Relative Energies of Model Pyrrolidine-Carbamate Conformers
CompoundConformationRelative Energy (kcal/mol)Key Intramolecular Interaction
Sp2-tBuanti0.00 (most stable)Pyrrolidinium engages carbonyl O atom
Sp2-tBusyn+2.74Pyrrolidinium engages sp3-hybridized O atom
Sp3-tBusyn0.00 (most stable)Pyrrolidinium engages sp3-hybridized O; Trialkyl ammonium (B1175870) engages sp2-hybridized O
Sp3-tBuanti+1.16Pyrrolidinium engages sp2-hybridized O; Trialkyl ammonium engages sp3-hybridized O

Electronic structure calculations, particularly using Density Functional Theory (DFT), provide deep insights into the reactivity of pyrrolidin-3-yl carbamates. nih.govunimi.it By calculating properties such as atomic charges, molecular orbitals, and acid dissociation constants (pKa), researchers can predict the likely course of chemical reactions.

For example, in the "Sp3-tBu syn" conformer, DFT calculations of pKa values were performed on the minimum energy structures. unimi.it These calculations revealed that the two pyrrolidinium protons were significantly more acidic (calculated pKa = 8.9 and 8.4) than the proton on the nearby trialkyl ammonium group (pKa = 11.0). unimi.it This perturbed pKa suggests that in an aqueous medium, the pyrrolidine (B122466) nitrogen is more likely to be deprotonated, which enhances its nucleophilicity and facilitates a subsequent intramolecular cyclization reaction. nih.govunimi.it This prediction, derived from electronic structure calculations, offers a compelling explanation for the experimentally observed high reactivity of this particular spacer. nih.gov

Table 2: Calculated pKa Values for Protons in the "Sp3-tBu syn" Conformer
Proton LocationCalculated pKa
Pyrrolidinium N-H+ (1)8.9
Pyrrolidinium N-H+ (2)8.4
Trialkyl Ammonium N-H+11.0

Quantitative Structure-Activity Relationship (QSAR) and Ligand Design Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern ligand design, aiming to correlate variations in the chemical structure of compounds with changes in their biological activity. While specific 3D-QSAR studies focusing solely on pyrrolidin-3-yl carbamate are not extensively documented in the reviewed literature, research on structurally related scaffolds highlights the utility of this approach.

Studies on various carbamate-containing compounds, such as O-biphenyl carbamates and piperazine-carboxamides, demonstrate the power of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) in designing new inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH). researchgate.netmdpi.comox.ac.uk For instance, a CoMSIA model for a series of piperazine-carboxamide FAAH inhibitors yielded a statistically robust model (q² = 0.734; r² = 0.966) that was used to design new compounds with high predicted inhibitory activity. researchgate.net Similarly, CoMFA models have been established for N-phenyl pyrrolidin-2-ones, which are mono-carbonyl analogues of cyclic imides, to explain substituent effects on their activity as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov These examples underscore the potential of QSAR to guide the synthesis of novel this compound derivatives with optimized biological profiles.

Prediction of Molecular Interactions and Binding Modes

Understanding how pyrrolidin-3-yl carbamates interact with their biological targets is crucial for designing effective therapeutic agents. Computational methods are pivotal in predicting these interactions and the likely binding modes of ligands within protein active sites.

As revealed by conformational analysis, intramolecular interactions, such as hydrogen bonds, play a critical role in defining the preferred three-dimensional structure of this compound derivatives. nih.gov In the case of the "Sp3-tBu" model, a complex network of two simultaneous hydrogen bonds dictates the molecule's shape, pre-organizing it for a specific chemical reaction. nih.gov The pyrrolidinium ion engages the sp3-hybridized oxygen atom of the carbamate, while a separate trialkyl ammonium ion binds to the sp2-hybridized carbonyl oxygen. nih.govunimi.it This precise arrangement is a form of molecular self-recognition that directly influences reactivity.

When considering intermolecular interactions with a biological target, 3D-QSAR models can provide valuable information. The contour maps generated from such models can highlight regions where specific properties (e.g., steric bulk, positive/negative electrostatic potential, hydrogen bond donors/acceptors) are favorable or unfavorable for binding affinity, thereby guiding the rational design of more potent ligands. researchgate.netnih.gov

Theoretical Analysis of Chemical Reactivity and Reaction Mechanisms

Theoretical calculations are essential for elucidating the mechanisms of chemical reactions involving pyrrolidin-3-yl carbamates. These in silico studies can map out reaction pathways, identify transition states, and explain observed reactivity trends.

A key reaction of some pyrrolidine-carbamate derivatives is an intramolecular cyclization that leads to the release of a cargo molecule, a process utilized in self-immolative spacers. nih.gov Theoretical analysis suggests a plausible mechanism that begins with the deprotonation of the pyrrolidine nitrogen. nih.govunimi.it This is followed by a nucleophilic attack of the now-neutral pyrrolidine nitrogen onto the electrophilic carbonyl carbon of the carbamate group. nih.gov The computational data, including conformational preferences and pKa calculations, strongly support this mechanistic pathway and explain why certain structural modifications, such as the introduction of a nearby tertiary amine, can dramatically accelerate the reaction rate. nih.govunimi.it

The Bürgi-Dunitz trajectory describes the preferred angle at which a nucleophile attacks a carbonyl carbon center. This angle is not perpendicular to the plane of the carbonyl group but is typically between 105° and 107°. A theoretical understanding of this trajectory is crucial for analyzing the reactivity of pyrrolidin-3-yl carbamates in intramolecular reactions.

Computational studies on self-immolative pyrrolidine-carbamate spacers have explicitly invoked the Bürgi-Dunitz trajectory to explain their reactivity. nih.govunimi.it The three-dimensional analysis of the molecule's lowest energy conformations showed that the specific geometry required for the nucleophilic attack—an N-C-O bond angle greater than 90°—is only accessible in the carbamate's syn rotamers. nih.govunimi.it In the anti conformations, the pyrrolidine nitrogen is not correctly positioned to approach the carbonyl carbon along the Bürgi-Dunitz trajectory, thus preventing the cyclization reaction. This analysis demonstrates how fundamental principles of chemical reactivity, when combined with detailed conformational analysis, can provide a clear and predictive model of molecular behavior. nih.gov

pKa Prediction and its Role in Mechanistic Understanding

The prediction of acid dissociation constants (pKa) through computational methods is a important tool in understanding the chemical behavior of molecules like pyrrolidin-3-yl carbamates. These in silico calculations provide valuable insights into the ionization state of a molecule at a given pH, which is fundamental to its reactivity, solubility, and interactions with biological targets. In the context of pyrrolidin-3-yl carbamates, pKa prediction is particularly crucial for elucidating reaction mechanisms, especially in self-immolative systems where the nucleophilicity of the pyrrolidine nitrogen is a key factor.

A notable application of pKa prediction is in the study of pyrrolidine-carbamate self-immolative (SI) spacers. These are chemical motifs designed to release a cargo molecule, such as a drug, upon a specific triggering event. The efficiency of this release often depends on an intramolecular cyclization reaction, which is initiated by the nucleophilic attack of the pyrrolidine nitrogen onto the carbamate carbonyl group. The nucleophilicity of this nitrogen is, in turn, highly dependent on its protonation state.

Computational studies on advanced SI spacers have demonstrated the power of pKa calculations in explaining their reactivity. For instance, in a pyrrolidine-carbamate SI spacer featuring a tertiary amine handle, conformational analysis and pKa calculations suggested a plausible mechanism for its enhanced efficacy. It was found that at physiological pH (around 7.4), the pyrrolidine ring is predominantly in its protonated, or pyrrolidinium, form. The presence of a second amine handle can influence the deprotonation of the pyrrolidine, thereby lowering its pKa and increasing its nucleophilic character.

Species Calculated pKa
Pyrrolidinium Proton 1 8.9
Pyrrolidinium Proton 2 8.4
Trialkyl Ammonium Species 11.0

These computational findings underscore the importance of pKa prediction in understanding the mechanistic details of this compound reactivity. By providing a quantitative measure of the acidity of specific protons within the molecule, these methods allow researchers to rationalize and even predict the efficiency of key chemical transformations.

Strategies for Designing Out Specific Molecular Liabilities using Computational Methods

Computational chemistry offers a powerful toolkit for prospectively identifying and mitigating potential molecular liabilities in drug candidates, including those containing the this compound scaffold. These liabilities can range from poor metabolic stability to off-target effects such as hERG channel inhibition, which can lead to cardiotoxicity. By employing a variety of in silico techniques, medicinal chemists can design molecules with improved safety and pharmacokinetic profiles.

One of the major challenges in drug design is ensuring adequate metabolic stability. Molecules that are rapidly metabolized by enzymes such as the cytochrome P450 (CYP) superfamily often have a short half-life, limiting their therapeutic efficacy. Computational tools can predict the most likely sites of metabolism on a molecule. By identifying these "soft spots," chemists can make targeted structural modifications to block metabolic pathways. For a this compound, this could involve, for example, the introduction of a fluorine atom at a labile position to prevent hydroxylation.

Another significant liability, particularly for compounds containing a basic nitrogen atom like the pyrrolidine ring, is the potential for inhibition of the human Ether-à-go-go-related gene (hERG) potassium channel. Blockade of this channel can lead to a potentially fatal cardiac arrhythmia. A variety of computational approaches are used to predict hERG liability. Quantitative Structure-Activity Relationship (QSAR) models, trained on large datasets of known hERG blockers and non-blockers, can rapidly screen new designs for potential hERG activity. nih.gov More sophisticated, structure-based methods like molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of a compound with the hERG channel at an atomic level. nih.gov These simulations can reveal key binding interactions and guide modifications to reduce affinity. Strategies to mitigate hERG risk for pyrrolidine-containing compounds often focus on reducing the basicity of the nitrogen atom or altering the lipophilicity of the molecule. drughunter.com For instance, the introduction of electron-withdrawing groups near the pyrrolidine nitrogen can lower its pKa and reduce its interaction with the channel.

The general workflow for computationally designing out molecular liabilities can be summarized in the following table:

Molecular Liability Computational Method Design Strategy
Metabolic Instability Site of Metabolism Prediction (e.g., using CYP metabolism models) Block metabolic "soft spots" with chemically inert groups (e.g., fluorine).
hERG Inhibition QSAR modeling, Molecular Docking, Molecular Dynamics Simulations Reduce basicity of the pyrrolidine nitrogen, decrease lipophilicity, modify molecular shape to disrupt binding.

By integrating these computational strategies early in the drug discovery process, it is possible to design this compound derivatives with a higher probability of success, minimizing the risk of late-stage failures due to undesirable molecular properties.

Applications of Pyrrolidin 3 Yl Carbamate Derivatives in Advanced Organic Chemistry

Pyrrolidin-3-yl Carbamates as Key Intermediates in Complex Molecule Synthesis

Pyrrolidin-3-yl carbamates serve as crucial intermediates in the stereoselective synthesis of complex organic molecules. Their rigid framework and functional handles allow for precise control over stereochemistry, a critical aspect in the synthesis of biologically active compounds. For instance, they are employed in the protecting group-free synthesis of 2,3-cis substituted hydroxypyrrolidines. researchgate.net This methodology facilitates the stereoselective formation of cyclic carbamates from olefinic amines, showcasing the utility of the pyrrolidin-3-yl carbamate (B1207046) moiety in constructing intricate molecular architectures. researchgate.net

The versatility of this scaffold is further demonstrated in its role as a precursor for a variety of substituted pyrrolidines. The carbamate group can be readily transformed into other functionalities, or it can direct the introduction of substituents at specific positions on the pyrrolidine (B122466) ring, thereby enabling the synthesis of a diverse library of compounds. researchgate.net

Development of Novel Protecting Groups for Amines in Multi-Step Syntheses

In the realm of multi-step organic synthesis, the protection of amine functionalities is a common and often necessary strategy to prevent unwanted side reactions. chem-station.com Carbamates are among the most widely used protecting groups for amines due to their stability and the availability of various deprotection methods, which allows for orthogonal strategies in complex syntheses. chem-station.commasterorganicchemistry.com

Protecting GroupAbbreviationCommon Deprotection Conditions
tert-butoxycarbonylBocStrong acid (e.g., trifluoroacetic acid)
benzyloxycarbonylCbzCatalytic hydrogenation (e.g., H₂, Pd/C)
9-fluorenylmethoxycarbonylFmocAmine base (e.g., piperidine)

Design of Prodrug Systems Utilizing Pyrrolidin-3-yl Carbamate Scaffolds

The development of prodrugs is a key strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.gov this compound scaffolds have been ingeniously incorporated into self-immolative spacers for targeted drug delivery. nih.govunimi.it These spacers are designed to undergo spontaneous disassembly under specific physiological conditions, leading to the release of the active drug. unimi.it

A notable example is the engineering of a pyrrolidin-carbamate self-immolative spacer with a tertiary amine handle. This design significantly accelerates the cyclization of the spacer, resulting in the rapid release of hydroxyl-containing drugs such as Camptothecin and Resiquimod. nih.govunimi.it The rate of drug release can be modulated by altering the structure of the pyrrolidine ring and the nature of the substituents. nih.gov This approach holds great promise for enhancing the efficacy of targeted therapies by ensuring that the active drug is released at the desired site of action in a timely manner. nih.gov

Spacer SystemDrug ReleasedKey Feature
Pyrrolidine-carbamate self-immolative spacerCamptothecin, ResiquimodAccelerated cyclative drug release

Research Tools for Probing Biological Mechanisms and Receptor Interactions

This compound derivatives are valuable tools for studying biological mechanisms and receptor interactions. Their ability to mimic the structure of natural ligands or to introduce specific functionalities allows for the probing of binding sites and the elucidation of structure-activity relationships (SAR). nih.gov

For example, analogs of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid, which incorporate a carbamate-protected amine, have been synthesized to study their interactions with ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov These studies have led to the discovery of potent and selective NMDA receptor antagonists, providing valuable insights into the pharmacology of these important receptors. nih.gov Similarly, proline-based carbamates have been investigated as inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases. nih.gov Molecular docking studies with these compounds help to understand the key interactions within the enzyme's active site, guiding the design of more potent and selective inhibitors. nih.gov

Precursors for the Synthesis of Bioactive Compounds and Pharmaceutical Agents

The pyrrolidine scaffold is a common feature in a wide range of pharmaceutical agents. nih.govmdpi.com Consequently, this compound and its derivatives are important precursors for the synthesis of numerous bioactive compounds. Their stereochemical and functional versatility makes them ideal starting materials for the construction of complex drug molecules.

Pyrrolidine-containing drugs are used to treat a variety of conditions, including viral infections, cancer, and neurological disorders. nih.govresearchgate.net For instance, derivatives of pyrrolidine are key components of drugs like Avanafil, used for erectile dysfunction, and Doripenem, a broad-spectrum antibiotic. mdpi.comresearchgate.net The synthesis of these and many other pharmaceuticals often involves the use of a pyrrolidine-based intermediate, where a carbamate group may be used for protection or as a handle for further functionalization.

Drug ClassExampleTherapeutic Use
AntiviralElbasvirHepatitis C
AntibioticDoripenemBacterial infections
PDE5 InhibitorAvanafilErectile dysfunction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.